molecular formula C9H18O2 B6219671 2-cyclopentyl-2-ethoxyethan-1-ol CAS No. 2758001-21-5

2-cyclopentyl-2-ethoxyethan-1-ol

Cat. No.: B6219671
CAS No.: 2758001-21-5
M. Wt: 158.2
InChI Key:
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Description

2-cyclopentyl-2-ethoxyethan-1-ol is an organic compound with the molecular formula C9H18O2. It is a colorless liquid that is used in various chemical applications due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-2-ethoxyethan-1-ol typically involves the reaction of cyclopentylmagnesium bromide with ethyl formate, followed by hydrolysis. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-2-ethoxyethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone or cyclopentyl carboxylic acid, while reduction can yield cyclopentanol .

Scientific Research Applications

2-cyclopentyl-2-ethoxyethan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cyclopentyl-2-ethoxyethan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The compound’s effects are mediated through its ability to modulate enzyme activity and influence metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopentyl-2-methoxyethan-1-ol
  • 2-cyclopentyl-2-propoxyethan-1-ol
  • 2-cyclopentyl-2-butoxyethan-1-ol

Uniqueness

2-cyclopentyl-2-ethoxyethan-1-ol is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in applications where specific reactivity and solubility characteristics are required .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-cyclopentyl-2-ethoxyethan-1-ol can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclopentene", "Ethylene oxide", "Sodium hydride", "Ethyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclopentene is reacted with ethylene oxide in the presence of sodium hydride to form 2-cyclopentylethanol.", "Step 2: 2-cyclopentylethanol is then reacted with ethyl iodide in the presence of sodium hydroxide to form 2-cyclopentyl-1-ethoxyethane.", "Step 3: The resulting product is then treated with hydrochloric acid to form 2-cyclopentyl-2-ethoxyethan-1-ol.", "Step 4: The product is purified by washing with water and drying over sodium sulfate, followed by distillation to obtain the final product." ] }

CAS No.

2758001-21-5

Molecular Formula

C9H18O2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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